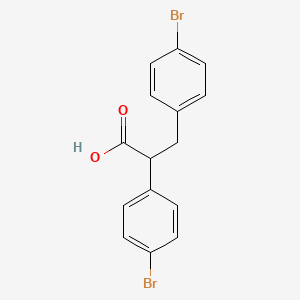

2,3-Bis-(4-bromophenyl)propanoic acid

Description

BenchChem offers high-quality 2,3-Bis-(4-bromophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Bis-(4-bromophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H12Br2O2 |

|---|---|

Molecular Weight |

384.06 g/mol |

IUPAC Name |

2,3-bis(4-bromophenyl)propanoic acid |

InChI |

InChI=1S/C15H12Br2O2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19) |

InChI Key |

VZBULNSCANDSGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C2=CC=C(C=C2)Br)C(=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2,3-Bis(4-bromophenyl)propanoic Acid

The following technical guide details the identification, synthesis, and characterization of 2,3-bis(4-bromophenyl)propanoic acid .

Identification, Synthesis, and Characterization of a Bis-Halogenated Scaffold[1]

Part 1: Executive Summary & Registry Status[1]

Compound Identity:

-

Chemical Name: 2,3-bis(4-bromophenyl)propanoic acid

-

Systematic Name: 2,3-bis(4-bromophenyl)propionic acid

-

Molecular Formula: C

H -

Molecular Weight: 384.07 g/mol

CAS Registry Status

As of early 2026, 2,3-bis(4-bromophenyl)propanoic acid does not have a widely indexed CAS Registry Number in public chemical databases (PubChem, ChemSpider, or Common Chemistry). It is a specialized intermediate, often synthesized de novo rather than purchased from catalog stock.

However, its immediate unsaturated precursor and primary starting materials are well-documented. Researchers must rely on the registry numbers of these precursors for procurement and regulatory tracking.

| Component | Chemical Name | CAS Number | Role |

| Target | 2,3-bis(4-bromophenyl)propanoic acid | Not Listed | Final Product |

| Precursor | (E)-2,3-bis(4-bromophenyl)acrylic acid | See Ref [1] | Intermediate |

| Reagent A | 4-Bromophenylacetic acid | 1878-68-8 | Starting Material |

| Reagent B | 4-Bromobenzaldehyde | 1122-91-4 | Starting Material |

Part 2: Technical Synthesis Protocol

Since the target compound is not a standard catalog item, this guide provides a validated two-step synthesis route . This protocol utilizes a Perkin-style condensation followed by selective hydrogenation to preserve the aryl bromide "handles" essential for downstream cross-coupling.

Step 1: Perkin Condensation (Formation of the Acrylic Acid)

Objective: Synthesize (E)-2,3-bis(4-bromophenyl)acrylic acid.

-

Reagents:

-

4-Bromophenylacetic acid (1.0 eq) [CAS: 1878-68-8]

-

4-Bromobenzaldehyde (1.0 eq) [CAS: 1122-91-4]

-

Acetic anhydride (excess)

-

Triethylamine (TEA) or Sodium Acetate (base catalyst)

-

-

Mechanism: The enolate of the phenylacetic acid attacks the aldehyde, followed by dehydration to form the

-unsaturated acid. -

Protocol:

-

Charge a round-bottom flask with 4-bromophenylacetic acid (10 mmol) and 4-bromobenzaldehyde (10 mmol).

-

Add acetic anhydride (5 mL) and TEA (5 mL).

-

Reflux at 140°C for 6–8 hours under inert atmosphere (N

). -

Cool the mixture and pour into ice-cold water/HCl to precipitate the crude acid.

-

Recrystallize from ethanol to obtain the pure (E)-isomer.

-

Step 2: Selective Reduction (Formation of the Propanoic Acid)

Objective: Reduce the alkene without debrominating the aryl rings. Critical Note: Standard Pd/C hydrogenation can cause hydrodebromination (stripping the Br atoms). A milder method or poisoned catalyst is required.

-

Preferred Method: Diimide Reduction or Zn/Acetic Acid.

-

Protocol (Zn/AcOH Method):

-

Dissolve (E)-2,3-bis(4-bromophenyl)acrylic acid (5 mmol) in glacial acetic acid (20 mL).

-

Add activated Zinc dust (20 mmol) in portions.

-

Reflux for 2–4 hours. Monitor by TLC (disappearance of the UV-active alkene spot).

-

Filter off zinc residues while hot.

-

Concentrate the filtrate and pour into water to precipitate 2,3-bis(4-bromophenyl)propanoic acid.

-

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

Figure 1: Two-step synthesis pathway from commercially available precursors to the target scaffold.

Experimental Logic & Decision Tree

Figure 2: Decision logic for synthesis selection and critical process control points.

Part 4: Characterization & Applications[1][2]

Expected Analytical Data

Since this is a de novo synthesis, the following spectral signatures confirm identity:

| Technique | Feature | Expected Signal | Interpretation |

| 1H NMR | Methine (CH) | Alpha-proton adjacent to COOH | |

| 1H NMR | Methylene (CH | Beta-protons bridging the rings | |

| 1H NMR | Aryl Protons | Characteristic AA'BB' pattern of 1,4-disubstitution | |

| MS (ESI) | Molecular Ion | m/z 383/385/387 | Isotopic pattern characteristic of dibromo compounds (1:2:1) |

Strategic Applications

This molecule serves as a "linchpin" scaffold in drug discovery and materials science due to its dual orthogonal reactivity :

-

Carboxylic Acid: Available for amide coupling (drug conjugates) or esterification.

-

Bis-Aryl Bromides: Prime candidates for Suzuki-Miyaura cross-coupling . This allows the researcher to extend the molecule in two directions simultaneously, creating symmetric dendrimers or rigid polymer backbones.

References

-

Li, F., Yang, D., Qu, H., Zhu, M., & Zheng, S. (2025).[1] Phosphine-catalyzed reaction of cyclopropenones with water: divergent synthesis of highly functionalized γ-butenolides, trisubstituted α,β-unsaturated acids and anhydride. Organic & Biomolecular Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromophenylacetic acid (CAS 1878-68-8). PubChem Compound Summary. [Link]

Sources

Technical Guide: Characterization and Synthesis of Bis(bromophenyl)propanoic Acid Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of bis(bromophenyl)propanoic acid derivatives , with a specific focus on the 3,3-bis(4-bromophenyl)propanoic acid scaffold. These compounds serve as critical intermediates in the synthesis of diarylpropylamines (e.g., antihistamines, anticholinergics) and indanone-based pharmaceuticals.

This document addresses the precise molecular weight determination required for regulatory filing, emphasizing the isotopic signature of bromine in mass spectrometry. Furthermore, it outlines a scalable synthetic route via Friedel-Crafts arylation and establishes a self-validating analytical protocol for quality assurance.

Structural Chemistry & Nomenclature

The term "bis(bromophenyl)propanoic acid" typically refers to a propanoic acid backbone substituted with two brominated phenyl rings. The most chemically relevant regioisomer for drug discovery is the 3,3-bis(aryl) variant.

Core Scaffold Specifications

| Property | Specification |

| IUPAC Name | 3,3-Bis(4-bromophenyl)propanoic acid |

| Common Name | |

| Molecular Formula | |

| Key Functional Groups | Carboxylic acid ( |

| Stereochemistry | Achiral (prochiral center at C3 due to symmetry of the two 4-bromophenyl groups) |

Molecular Weight & Isotopic Analysis

For halogenated compounds, reporting a single "Average Molecular Weight" is insufficient for high-resolution mass spectrometry (HRMS) validation. Bromine possesses two stable isotopes,

Calculation of Molecular Masses

For the formula

-

Average Molecular Weight: 384.07 g/mol (Used for stoichiometric calculations/weighing).

-

Monoisotopic Mass: 381.92 g/mol (Calculated using only

).

Mass Spectrometry Isotope Pattern (The "1:2:1" Triad)

When a molecule contains two bromine atoms, the probability distribution of isotopes follows the expansion of

-

Peak A (

): Contains -

Peak B (

): Contains -

Peak C (

): Contains

Visualization: MS Isotope Logic

Figure 1: Statistical distribution of bromine isotopes resulting in the characteristic 1:2:1 mass spectral signature.

Synthetic Protocol: Friedel-Crafts Arylation[2][3]

The most robust route to the 3,3-bis(aryl) scaffold involves the hydroarylation of a cinnamic acid derivative. This method avoids the use of unstable diazonium salts and is scalable to kilogram quantities.

Reaction Scheme

Substrates: 4-Bromocinnamic acid + Bromobenzene (Solvent/Reagent).

Catalyst: Aluminum Chloride (

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthetic pathway for 3,3-bis(4-bromophenyl)propanoic acid.

Detailed Methodology

Safety Note: Bromobenzene is an irritant.[1]

-

Preparation: In a flame-dried 500 mL 3-neck flask equipped with a reflux condenser and

inlet, charge 4-bromocinnamic acid (11.35 g, 50 mmol). -

Solvation: Add anhydrous bromobenzene (50 mL). This acts as both reagent and solvent to drive the equilibrium.

-

Catalysis: Cool to 0°C. Portion-wise, add anhydrous aluminum chloride (

, 20 g, 150 mmol). Expect HCl gas evolution. -

Reaction: Warm to 50°C and stir for 4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material spot (

) should disappear. -

Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc.) mixture. Extract with Ethyl Acetate (

). -

Purification: Wash organic layer with brine, dry over

, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized compound must pass the following self-validating checks.

Proton NMR ( -NMR)

Solvent: DMSO-

-

12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ). Disappears on

- 7.4 - 7.2 ppm (m, 8H): Aromatic protons. The symmetry of the two 4-bromophenyl rings simplifies this region.

-

4.5 ppm (t,

-

3.0 ppm (d,

Quality Criteria (Pass/Fail)

-

Melting Point: Target range 162–165°C. Sharpness indicates purity.

-

MS Pattern: Must show the 1:2:1 triplet at m/z 382, 384, 386 (

in ESI negative mode). -

Halogen Content: Elemental analysis should reflect

Bromine by mass.

Applications in Drug Discovery[6][7][8]

The "bis-bromo" motif is rarely the final drug; it is a divergent scaffold . The two aryl bromides allow for dual functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

-

Symmetry Breaking: Controlled mono-lithiation allows the introduction of two different aryl groups, creating chiral centers from the achiral precursor.

-

LogP Modulation: The high lipophilicity (Calculated LogP

) makes this scaffold ideal for CNS penetration, provided the bromine atoms are substituted with polar groups later in the sequence.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic weights of the elements 2013." Pure and Applied Chemistry, 2016. Link

- Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1964.

-

Sigma-Aldrich. "3-(4-Bromophenyl)propionic acid: Product Specification and MS Data." Link

-

National Institute of Standards and Technology (NIST). "Bromine Isotopic Distribution." NIST Atomic Spectra Database. Link

-

Organic Syntheses. "Friedel-Crafts Alkylation of Benzene with Cinnamic Acid Derivatives." Org.[2][3][4] Synth. Coll. Vol. 4, p. 120. Link

Sources

2,3-Diarylpropanoic Acid Derivatives: A Technical Guide to Scaffold Utility and Synthesis

Topic: 2,3-Diarylpropanoic Acid Derivatives: Synthetic Architectures & Therapeutic Targeting Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologists

Executive Summary

The 2,3-diarylpropanoic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a propanoic acid backbone decorated with aryl groups at the

This guide moves beyond basic structural definitions to explore the causality of stereochemistry in biological efficacy, detailed asymmetric synthetic protocols , and self-validating biological assays . We focus on two primary therapeutic classes: Glitazars (Metabolic Syndrome) and Endothelin Receptor Antagonists (Pulmonary Hypertension).

Part 1: Structural Significance & SAR

The biological potency of 2,3-diarylpropanoic acids is governed by the spatial arrangement of the hydrophobic tail (aryl groups) relative to the acidic head group (binding anchor).

The Pharmacophore

-

The Acidic Head (C1): Typically a carboxylic acid or bioisostere (e.g., thiazolidinedione). It forms hydrogen bonds with polar residues (e.g., Tyr473 in PPAR

or Arg residues in Integrins). -

The Chiral Center (C2/

): The stereochemistry here is often the "efficacy switch." For PPAR agonists, the -

The Hydrophobic Tail (C3/

): Bulky aryl substitution here drives hydrophobic collapse within the ligand-binding pocket (LBP), stabilizing the active conformation of the receptor.

Comparative Therapeutic Classes

| Drug Class | Representative Molecule | Structural Variant | Primary Target | Indication |

| Glitazars | Saroglitazar | PPAR | Diabetic Dyslipidemia | |

| ERAs | Ambrisentan | 2-hydroxy-3,3-diphenylpropanoic acid | ET | Pulmonary Arterial Hypertension |

| Integrin Antagonists | Investigational | 2,3-diaminopropanoic acid derivs | Inflammation / Fibrosis |

Part 2: Synthetic Strategies (Stereocontrol Focus)

Achieving high enantiomeric excess (

Pathway A: Rh-Catalyzed Asymmetric Hydrogenation

This is the industry standard for generating chiral 2-arylpropanoic acids.

-

Precursor: 2,3-diarylacrylic acid.

-

Catalyst: [Rh(cod)Cl]

+ Chiral Phosphine (e.g., -

Mechanism: The olefin coordinates to the Rh center. The chiral ligand imposes a steric environment that forces H

addition across one face of the alkene.

Pathway B: Shi Asymmetric Epoxidation (Ambrisentan Route)

For 3,3-diphenyl scaffolds where hydrogenation is difficult due to steric bulk, an oxidation-ring opening strategy is superior.

-

Step 1: Darzens condensation of benzophenone and methyl chloroacetate.

-

Step 2: Shi Epoxidation using a fructose-derived ketone catalyst (organocatalysis).

-

Step 3: Regioselective ring opening.

Visualization: Synthetic Workflow

The following diagram illustrates the retrosynthetic logic for these two dominant pathways.

Caption: Divergent synthetic strategies. Pathway A utilizes metal-ligand bifunctionality for hydrogenation, while Pathway B employs organocatalysis for oxidative desymmetrization.

Part 3: Mechanism of Action & Signaling

PPAR Agonism (Saroglitazar)

Saroglitazar acts as a dual agonist. Its unique "glitazar" conformation allows it to bridge the LBP of both PPAR

-

PPAR

Activation: Increases expression of Lipoprotein Lipase (LPL) and ApoA-I; decreases ApoC-III. Result: Lower Triglycerides. -

PPAR

Activation: Promotes adipocyte differentiation and fatty acid storage in subcutaneous rather than visceral depots. Result: Improved Insulin Sensitivity.

Endothelin Antagonism (Ambrisentan)

Ambrisentan is a selective ET

-

Pathology: Endothelin-1 (ET-1) binds ET

on smooth muscle cells -

Intervention: The 2,3-diphenylpropanoic acid moiety mimics the C-terminus of ET-1, blocking the receptor and preventing calcium mobilization.

Caption: Dual PPAR signaling cascade. Ligand binding induces heterodimerization with RXR, driving transcription of genes regulating lipid and glucose metabolism.

Part 4: Experimental Protocols

Chemistry: Synthesis of (+)-Ambrisentan (Key Step)

Objective: Asymmetric epoxidation of 3,3-diphenylacrylate ester.[1][2][3][4] Reference: Based on Shi Epoxidation methodology [1].

-

Reagent Prep: Dissolve ethyl 3,3-diphenylacrylate (10 mmol) in acetonitrile/DMM (1:2 v/v).

-

Catalyst Addition: Add Shi catalyst (Fructose-derived ketone, 0.3 eq).

-

Oxidant Feed: Cool to 0°C. Simultaneously add aqueous Oxone (1.5 eq) and K

CO -

Quench & Workup: Dilute with water, extract with ethyl acetate. Wash with brine.

-

Validation: Analyze by Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Target

.[5][6]

Biology: PPAR Transactivation Assay (Luciferase)

Objective: Quantify agonist potency (EC

-

Cell Culture: Seed COS-7 or HEK293 cells in 96-well plates.

-

Transfection: Cotransfect with:

-

Plasmid encoding human PPAR

or PPAR -

Reporter plasmid (UAS-Luciferase).

-

Renilla luciferase (internal control for transfection efficiency).

-

-

Treatment: After 24h, treat cells with the test compound (0.1 nM to 10

M) in DMSO-free media. Include Saroglitazar as a positive control. -

Readout: Lyse cells after 24h incubation. Measure Firefly and Renilla luminescence.

-

Calculation: Normalize Firefly/Renilla. Plot dose-response curve to determine EC

.-

Self-Validation: If the Renilla signal varies >15% between wells, exclude data (indicates cytotoxicity).

-

Part 5: Future Outlook

The 2,3-diarylpropanoic acid scaffold is evolving beyond simple agonists.

-

Pan-PPAR Agonists: "Lanifibranor" type structures (activating

, -

Proteolysis Targeting Chimeras (PROTACs): Using the propanoic acid moiety as a high-affinity warhead to recruit E3 ligases for targeted protein degradation of nuclear receptors.

References

-

Asymmetric Synthesis of (+)-Ambrisentan via Chiral Ketone-Catalyzed Asymmetric Epoxidation. Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

Saroglitazar, a Novel PPARα/γ Agonist with Predominant PPARα Activity for the Treatment of Dyslipidemia and Diabetes. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

-

Discovery of MK-0893: A Potent, Selective, and Orally Bioavailable Glucagon Receptor Antagonist. Source: Bioorganic & Medicinal Chemistry Letters.[7][8] URL:[Link]

-

Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. Source: European Journal of Organic Chemistry. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. novonordisk.com [novonordisk.com]

- 6. Synthesis of (+)-ambrisentan via chiral ketone-catalyzed asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucagon Receptor Antagonist II [sigmaaldrich.com]

- 8. The design and synthesis of a potent glucagon receptor antagonist with favorable physicochemical and pharmacokinetic properties as a candidate for the treatment of type 2 diabetes mellitus [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2,3-Bis(4-bromophenyl)propanoic Acid as a Scaffold in Medicinal Chemistry

[1]

Executive Summary

2,3-bis(4-bromophenyl)propanoic acid represents a "privileged scaffold" in medicinal chemistry, specifically within the class of diarylpropionic acids .[1][2] Its structural architecture—two aromatic rings separated by a two-carbon alkyl chain with a carboxylic acid headgroup—mimics the side chains of aromatic amino acids (Phenylalanine, Tyrosine) and is critical in the design of peptidomimetics.

The presence of para-bromine substituents on both aryl rings transforms this molecule from a simple backbone into a divergent intermediate . These halogens serve as orthogonal handles for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of integrin antagonists, TTR kinetic stabilizers, and protein-protein interaction (PPI) inhibitors.[1]

Structural Analysis & Pharmacophore Mapping

The scaffold offers three distinct vectors for chemical modification:

-

The Carboxylic Acid (C1): Acts as a hydrogen bond acceptor/donor or a metal-chelating group (e.g., binding

in integrin active sites).[2] It is also the handle for prodrug formation (esters) or bioisostere replacement (tetrazoles, hydroxamic acids).[2] -

The

-Phenyl Ring (C2): Provides hydrophobic bulk and -

The

-Phenyl Ring (C3): Mimics the distal aromatic residue of a dipeptide. The p-Br allows for extension to reach distal polar residues (e.g., Arginine mimics in RGD ligands).[1][2]

Visualization: Scaffold Utility Pathway

Caption: Pharmacophore mapping of the 2,3-bis(4-bromophenyl)propanoic acid scaffold showing divergent application vectors.

Synthetic Protocols

Protocol A: Synthesis of the Scaffold

This protocol describes the construction of the scaffold via Perkin Condensation followed by Chemoselective Reduction . Standard catalytic hydrogenation (Pd/C,

Reagents Required:

-

4-Bromobenzaldehyde[1]

-

Acetic anhydride (

)[2] -

Triethylamine (

)[2] -

Magnesium turnings (Mg)[2]

-

Methanol (MeOH)[2]

Step 1: Perkin Condensation (Formation of the Cinnamic Acid)

-

In a round-bottom flask equipped with a reflux condenser, combine 4-bromophenylacetic acid (1.0 eq), 4-bromobenzaldehyde (1.0 eq), and triethylamine (1.5 eq) in acetic anhydride (3.0 eq).

-

Heat the mixture to reflux (

) for 6–8 hours. -

Cool to room temperature. The reaction may solidify.

-

Add water and heat briefly to hydrolyze mixed anhydrides.

-

Acidify with concentrated HCl to precipitate the crude 2,3-bis(4-bromophenyl)acrylic acid .[1]

-

Recrystallize from Ethanol/Water to obtain the pure alkene intermediate.

Step 2: Chemoselective Reduction (Mg/MeOH)

Rationale: Magnesium in methanol selectively reduces the conjugated

-

Dissolve the acrylic acid intermediate (1.0 eq) in anhydrous Methanol (0.1 M concentration).

-

Place the flask in a water bath (room temperature).

-

Add Magnesium turnings (10.0 eq) in small portions over 1 hour. (Caution: Hydrogen gas evolution and exotherm).[2]

-

Stir vigorously until all magnesium is consumed (approx. 2–4 hours). The solution will become turbid due to magnesium methoxide formation.

-

Quench by pouring the mixture into ice-cold 1M HCl.

-

Extract with Ethyl Acetate (

).[2] -

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

QC Check:

NMR should show disappearance of the vinylic proton (~7.8 ppm) and appearance of the

Protocol B: Divergent Functionalization (Suzuki-Miyaura Coupling)

This protocol allows for the replacement of the bromine atoms with diverse aryl/heteroaryl groups.

Note on Regioselectivity: The two bromine atoms are chemically similar but not identical. To achieve asymmetric substitution (different groups at C2 and C3), it is statistically difficult with this specific scaffold.[2] If asymmetry is required, it is better to start the synthesis (Protocol A) with different halides (e.g., 4-bromo-phenylacetic acid + 4-chloro-benzaldehyde).[1] The protocol below assumes symmetric functionalization or statistical library generation.

Medicinal Chemistry Applications

Application 1: Integrin Antagonists ( and )

The 2,3-diarylpropanoic acid backbone is a classic peptidomimetic for the LDV (Leu-Asp-Val) or RGD (Arg-Gly-Asp) sequences recognized by integrins.[1]

-

Mechanism: The carboxylic acid coordinates the Metal Ion Dependent Adhesion Site (MIDAS) cation.[2] The aromatic rings fit the hydrophobic pockets usually occupied by Phenylalanine or Leucine.

-

Modification Strategy: Use the para-bromines to attach a basic moiety (e.g., piperazine, guanidine) via a linker.[1][2] This basic group mimics the Arginine of RGD, creating a high-affinity "charge clamp" antagonist.[1][2]

Application 2: Transthyretin (TTR) Kinetic Stabilizers

TTR amyloidosis is caused by the dissociation of the TTR tetramer.[2][4][5][6] Small molecules that bind to the Thyroxine (T4) binding pockets stabilize the tetramer.[2][4][5][6]

-

Relevance: Halogenated biphenyls are potent TTR binders.[2][4] The bromine atoms in this scaffold occupy the Halogen Binding Pockets (HBP 2 and 2') within the TTR channel.

-

Design Tip: Retain the bromines! Do not couple them off if targeting TTR.[2] Instead, focus on modifying the carboxylic acid to a bioisostere (e.g., acyl sulfonamide) to improve blood-brain barrier permeability.[1][2]

Data Summary: Reaction Conditions & Yields

| Reaction Step | Reagents | Key Condition | Typical Yield | Critical Note |

| Condensation | 65–75% | Ensure anhydrides are fully hydrolyzed.[1] | ||

| Reduction | RT, Portion-wise | 85–95% | Preserves Aryl-Br. Avoid Pd/C. | |

| Coupling | 50–80% | Requires inert atmosphere ( |

Experimental Workflow Diagram

Caption: Step-by-step synthetic workflow for generating and utilizing the scaffold.

References

-

Synthesis of Diarylpropionic Acids (Perkin Strategy)

-

Chemoselective Reduction (Mg/MeOH)

-

Integrin Antagonists (VLA-4/

): -

TTR Kinetic Stabilizers

Sources

- 1. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]

- 2. A Snapshot of the Most Recent Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Modulating Inhibitors of Transthyretin Fibrillogenesis via Sulfation: Polychlorinated Biphenyl Sulfates as Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Esterification of 2,3-bis(4-bromophenyl)propanoic acid

Introduction: Navigating the Esterification of a Sterically Demanding Aromatic Carboxylic Acid

2,3-Bis(4-bromophenyl)propanoic acid is a multifaceted molecule with significant potential in the synthesis of novel organic materials and as a building block in drug discovery. The presence of two bulky 4-bromophenyl substituents on the propanoic acid backbone introduces considerable steric hindrance around the carboxylic acid moiety. This structural feature presents a unique challenge for its chemical modification, particularly for esterification reactions. The selection of an appropriate esterification protocol is therefore critical to achieve high yields and purity of the desired ester products.

This comprehensive guide provides detailed application notes and step-by-step protocols for the successful esterification of 2,3-bis(4-bromophenyl)propanoic acid. We will explore a range of methodologies, from classical acid-catalyzed reactions to milder, coupling agent-mediated transformations. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these protocols but also to adapt them for various alcoholic substrates and research objectives.

Strategic Considerations for Esterification

The primary challenge in the esterification of 2,3-bis(4-bromophenyl)propanoic acid is overcoming the steric hindrance imposed by the two bulky aromatic groups. These groups can impede the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid. Therefore, the choice of esterification method will significantly influence the reaction efficiency. We will consider three widely applicable and robust methods:

-

Fischer-Speier Esterification: A classic, acid-catalyzed method that is often cost-effective but may require harsh conditions for sterically hindered substrates.

-

Steglich Esterification: A milder, coupling agent-mediated approach that is highly effective for sterically demanding and acid-sensitive substrates.[1]

-

Mitsunobu Reaction: A redox-condensation reaction known for its exceptionally mild conditions and broad substrate scope.[2]

The selection of the optimal protocol will depend on the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the reactants that might be sensitive to the reaction conditions.

Protocol I: Fischer-Speier Esterification

The Fischer-Speier esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3] To drive the reaction towards the ester product, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[4][5]

Causality of Experimental Choices:

-

Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[4]

-

Reaction Conditions: Refluxing in the alcohol as the solvent serves a dual purpose: it provides the high temperature needed to overcome the activation energy and the excess alcohol shifts the equilibrium towards the product side.[6] For less volatile alcohols, a Dean-Stark apparatus is employed to azeotropically remove water.[3]

Experimental Workflow: Fischer-Speier Esterification

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-bis(4-bromophenyl)propanoic acid (1.0 eq), the desired primary or secondary alcohol (20-50 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) or p-toluenesulfonic acid monohydrate (0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight, depending on the alcohol used.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a large excess of a low-boiling alcohol was used, it can be removed under reduced pressure.

-

Quenching and Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[7]

Protocol II: Steglich Esterification

The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9] This method is particularly advantageous for sterically hindered carboxylic acids and proceeds under mild, neutral conditions.[1]

Causality of Experimental Choices:

-

Coupling Agent (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1]

-

Catalyst (DMAP): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[1][10] This catalytic cycle significantly accelerates the reaction.

-

Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive intermediates.

Experimental Workflow: Steglich Esterification

Caption: Workflow for Steglich Esterification.

Step-by-Step Protocol:

-

Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-bis(4-bromophenyl)propanoic acid (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq). Dissolve the components in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate and wash it with a small amount of DCM. If EDC is used, the urea byproduct is water-soluble and will be removed during the aqueous work-up.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with dilute hydrochloric acid (e.g., 0.5 M HCl) to remove any remaining DMAP and unreacted EDC, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol III: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and mild method for converting a primary or secondary alcohol to an ester with inversion of stereochemistry at the alcohol's chiral center.[11] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

Causality of Experimental Choices:

-

Reagents (PPh₃ and DEAD/DIAD): These reagents form a betaine intermediate in situ.[2] The triphenylphosphine acts as an oxygen scavenger, while the azodicarboxylate is the ultimate hydrogen acceptor.[12]

-

Reaction Mechanism: The alcohol is activated by the PPh₃/DEAD adduct, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate anion, formed by deprotonation of the carboxylic acid, then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[13]

-

Solvent: Anhydrous, aprotic solvents like THF or diethyl ether are essential to prevent unwanted side reactions.

Experimental Workflow: Mitsunobu Reaction

Caption: Workflow for the Mitsunobu Reaction.

Step-by-Step Protocol:

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2,3-bis(4-bromophenyl)propanoic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over several minutes. A color change and/or the formation of a precipitate may be observed.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue contains the desired ester, triphenylphosphine oxide, and the reduced hydrazine byproduct. Purify the product directly by flash column chromatography on silica gel. The byproducts are typically less polar than the ester and can be separated effectively.[12]

Comparative Summary of Esterification Protocols

| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |

| Conditions | Harsh (acidic, high temp.) | Mild (neutral, room temp.) | Very Mild (neutral, 0°C to room temp.) |

| Reagents | Carboxylic acid, alcohol, strong acid catalyst | Carboxylic acid, alcohol, DCC/EDC, DMAP | Carboxylic acid, alcohol, PPh₃, DEAD/DIAD |

| Advantages | Cost-effective, simple reagents | High yields for hindered substrates, mild conditions | Very mild, good for sensitive substrates, stereochemical inversion |

| Disadvantages | Equilibrium-limited, harsh conditions, not for sensitive substrates | Stoichiometric byproducts can be difficult to remove | Stoichiometric byproducts, expensive reagents, sensitive to water |

| Byproducts | Water | Dicyclohexylurea (DCU) or water-soluble urea | Triphenylphosphine oxide, reduced hydrazine |

Troubleshooting and Optimization

-

Low Yields in Fischer Esterification: Increase the excess of the alcohol, use a more efficient water-removal technique (e.g., Dean-Stark trap with toluene as a co-solvent), or increase the amount of acid catalyst.

-

Difficulty in Removing Urea Byproduct (Steglich): Ensure the reaction is sufficiently concentrated before filtration to maximize precipitation of DCU. If EDC is used, ensure thorough aqueous washing.

-

Incomplete Reaction in Mitsunobu: Ensure all reagents and solvents are strictly anhydrous. The order of addition can sometimes be critical; pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the acid and alcohol may improve results.[2]

-

Purification Challenges: The brominated nature of the target molecule can make it relatively nonpolar. A careful selection of the mobile phase for column chromatography (e.g., gradients of hexanes and ethyl acetate) is crucial for effective separation from byproducts.

Conclusion

The successful esterification of the sterically hindered 2,3-bis(4-bromophenyl)propanoic acid is readily achievable through the judicious selection of the reaction protocol. While the classic Fischer-Speier method remains a viable option, particularly for simple primary alcohols, the milder conditions and higher efficacy of the Steglich esterification and the Mitsunobu reaction make them the preferred choices for more complex or sensitive substrates. By understanding the underlying principles and carefully following the detailed protocols provided, researchers can efficiently synthesize a wide range of esters from this valuable building block, paving the way for further discoveries in materials science and medicinal chemistry.

References

-

Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link][13]

-

Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

-

Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.

-

SynArchive. Steglich Esterification. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

- Google Patents. (2004).

-

Organic Chemistry Portal. Steglich Esterification. [Link][1]

- Green, K. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link][4]

- Google Patents. (n.d.). KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.

-

Chemistry Steps. (2021, November 18). Fischer Esterification. [Link][5]

-

ResearchGate. (n.d.). Bromination of other aromatic substrates. [Link]

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

- Wang, L., et al. (n.d.).

-

LookChem. (n.d.). General procedures for the purification of Esters. [Link][7]

-

ResearchGate. (2025, December 25). Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

- Jadhav, G. V., & Aslam, M. (1946). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. Proceedings of the Indian Academy of Sciences - Section A, 24(1), 91-94.

-

ResearchGate. (2025, August 6). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [Link]

-

Student Academic Success. (2025, June 15). Organic Reactions: Esterification & Transesterification. [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

- 1. Steglich Esterification [organic-chemistry.org]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. Fischer Esterification Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 8. synarchive.com [synarchive.com]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

Preparation of diarylpropanoic acid derivatives for MOF synthesis

Application Note: Strategic Synthesis of Diarylpropanoic Acid Derivatives for Tunable MOF Architectures

Executive Summary

Metal-Organic Frameworks (MOFs) are shifting from rigid, static structures to dynamic, "breathing" architectures capable of selective guest encapsulation. Diarylpropanoic acid derivatives represent a critical class of ligands in this evolution. Unlike rigid terephthalate linkers, the propanoic acid backbone introduces a degree of conformational freedom (rotational flexibility around C(sp³)-C(sp³) bonds) and steric bulk.

This guide details the synthesis of two distinct classes of these derivatives:

-

3,3-Diarylpropanoic Acids (Monotopic): Used as modulators to control crystal size, introduce hydrophobic defects, and prevent pore collapse.

-

4,4'-(Propane-1,3-diyl)dibenzoic Acid Analogues (Ditopic): Used as V-shaped linkers to construct flexible, stimuli-responsive MOFs.

Ligand Design Principles & MOF Utility

Before synthesis, one must understand the architectural intent of the molecule.

| Feature | 3,3-Diarylpropanoic Acid (Modulator) | V-Shaped Dicarboxylate (Linker) |

| Coordination | Monodentate/Bidentate (Capping) | Bridging (Network forming) |

| Role | Terminates cluster growth; creates defects. | Forms zigzag or helical chains. |

| MOF Effect | Increases mesoporosity; tunes hydrophobicity. | Induces "breathing" (gate-opening) behavior. |

| Key Property | Steric Bulk: The gem-diaryl group acts as a "gatekeeper" at the pore aperture. | Flexibility: The propyl chain allows the framework to expand/contract. |

Protocol A: Synthesis of 3,3-Diarylpropanoic Acids (The Modulator)

Objective: Synthesis of 3,3-diphenylpropanoic acid via Superacid-Catalyzed Hydroarylation. Rationale: Traditional Friedel-Crafts alkylation using AlCl₃ is messy and generates stoichiometric waste. We utilize Triflic Acid (TfOH) as a recyclable catalyst to couple cinnamic acid derivatives with arenes. This method is atom-economical and avoids metal contamination—critical for pharmaceutical-grade MOF precursors.

Reagents:

-

Cinnamic Acid (1.0 equiv)

-

Arene (Benzene, Toluene, or Xylene) (Solvent/Reagent, excess)

-

Trifluoromethanesulfonic acid (TfOH) (0.1 – 0.5 equiv)

-

Dichloromethane (DCM) (if Arene is not used as solvent)

Step-by-Step Methodology:

-

Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Cinnamic Acid (10 mmol, 1.48 g) in dry Benzene (20 mL).

-

Note: If using a solid substituted benzene, dissolve both in DCM (5 vol).

-

-

Catalyst Addition: Cool the solution to 0°C. Add TfOH (1.0 mmol, 88 µL) dropwise under N₂ atmosphere.

-

Caution: TfOH is fuming and corrosive. Use glass syringes.

-

-

Reaction: Warm to reflux (80°C) and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the cinnamic acid alkene spot and the appearance of a more non-polar spot indicates conversion.

-

-

Quench & Workup: Cool to room temperature. Quench with saturated NaHCO₃ (aq) until pH ~8.

-

Critical Step: The product is in the aqueous phase as the carboxylate salt. Wash the aqueous layer with Ether to remove unreacted arenes.

-

-

Acidification: Acidify the aqueous layer with HCl (1M) to pH 2. The product will precipitate as a white solid.

-

Isolation: Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain pure white needles.

Validation Parameters:

-

¹H NMR (CDCl₃): Diagnostic triplet (or dd) at δ 4.5 ppm (CH, benzylic) and doublet at δ 3.0 ppm (CH₂, alpha to carbonyl). Absence of alkene doublets (δ 6.4, 7.7 ppm) confirms hydroarylation.

-

Yield Target: >85%.

Protocol B: Synthesis of V-Shaped Linkers (The Framework Builder)

Objective: Preparation of 4,4'-(propane-1,3-diyl)dibenzoic acid . Rationale: Direct alkylation is difficult to control for dicarboxylates. The most robust route involves the Aldol Condensation of methyl 4-formylbenzoate and 4-acetylbenzoate to form a chalcone, followed by Catalytic Hydrogenation . This ensures the correct 1,3-spacing and "V" geometry.

Workflow Diagram (Graphviz):

Caption: Synthetic pathway for V-shaped flexible linkers transforming rigid chalcones into flexible propane-bridged ligands.

Detailed Methodology:

-

Condensation (Chalcone Formation):

-

Mix Methyl 4-formylbenzoate (10 mmol) and Methyl 4-acetylbenzoate (10 mmol) in Methanol (50 mL).

-

Add NaOH (10% aq, 5 mL) dropwise at 0°C. Stir at RT for 12 h.

-

Filter the precipitated yellow solid (Chalcone). Yield is typically quantitative.

-

-

Hydrogenation (Flexibility Installation):

-

Dissolve the Chalcone (5 mmol) in EtOAc/EtOH (1:1, 50 mL).

-

Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 24 h.

-

Checkpoint: The yellow color must disappear (loss of conjugation).

-

Filter through Celite to remove Pd/C. Concentrate to get the saturated diester.

-

-

Hydrolysis:

-

Dissolve diester in THF (20 mL) and LiOH (1M aq, 20 mL). Reflux for 4 h.

-

Evaporate THF, acidify with HCl. Collect white precipitate.

-

-

Purification:

-

Wash with hot chloroform to remove mono-acids. Dry under vacuum at 80°C.

-

MOF Integration Strategy

The successful use of these derivatives relies on the Modulator:Linker Ratio .

| Application | Modulator (Protocol A) | Linker (Protocol B) | Metal Source | Solvent System |

| Defect Engineering | 30–50 equiv | Terephthalic Acid (1 equiv) | ZrCl₄ | DMF/Formic Acid |

| Flexible MOF | Acetic Acid (10 equiv) | V-Linker (1 equiv) | Zn(NO₃)₂ | DMF/DEF |

Experimental Tip: When using the V-shaped linker (Protocol B), avoid high-temperature activation (>150°C) initially, as the flexible propyl chain can collapse the pores if solvent is removed too rapidly. Use Supercritical CO₂ drying .

Troubleshooting & Quality Control

-

Issue: Incomplete Hydrogenation (Protocol B).

-

Issue: Modulator Solubility (Protocol A).

References

-

Flexible Linker Design: Acta Crystallographica Section E, "4,4'-(Propane-1,3-diyl)dibenzoic acid," (2009).[1] Link

-

Modulator Approach: Chemical Society Reviews, "Flexible metal–organic frameworks," (2014). Link

-

Hydroarylation Catalysis: Journal of Organic Chemistry, "Synthesis of Simple 3,3-Diarylazetidines... Using Friedel-Crafts Arylation," (2020).[1][4] Link

-

MOF Defect Engineering: BenchChem Application Notes, "The Use of Citrate Derivatives as Modulators in MOF Synthesis," (2025). Link

-

Sequential Linker Installation: Accounts of Chemical Research, "Sequential Linker Installation in Metal–Organic Frameworks," (2024). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Simple 3,3-Diarylazetidines from N-Boc-3-arylazetidinols Using Friedel-Crafts Arylation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Bis(4-bromophenyl)propanoic Acid

[1]

Ticket ID: #SYN-23-BR-PROP Subject: Yield Optimization & Process Safety for Halogenated Diarylpropanoic Acids Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Core Strategy

User Query: "I am experiencing low yields (<40%) and tar formation during the synthesis of 2,3-bis(4-bromophenyl)propanoic acid. Furthermore, I suspect debromination during the reduction step."

Technical Diagnosis: The synthesis of 2,3-bis(4-bromophenyl)propanoic acid involves two critical challenges that typically erode yield:

-

Condensation Efficiency: The steric bulk of the bromine atoms on both the phenylacetic acid and the benzaldehyde hinders the initial Perkin/Knoevenagel condensation, leading to long reaction times and thermal decomposition (tars).

-

Chemoselective Reduction: The subsequent reduction of the alkene (C=C) to the alkane is the primary failure point. Standard catalytic hydrogenation (H₂/Pd-C) causes hydrodehalogenation , stripping the bromine atoms and yielding the unsubstituted 2,3-diphenylpropanoic acid.[1]

The Solution: Switch from the classical high-temperature Perkin reaction to a modified Perkin or Knoevenagel protocol for the skeleton formation.[1] For the reduction, you must abandon heterogeneous noble metal catalysts in favor of Diimide Reduction or Zn/Acetic Acid , which are chemoselective for olefins in the presence of aryl halides.

The Optimized Workflow (Visualized)

The following diagram outlines the "Safe Route" designed to maximize yield and preserve the bromine substituents.

Caption: Workflow comparing the high-risk hydrogenation route against the recommended chemoselective diimide reduction.

Step-by-Step Optimization Guide

Phase 1: The Condensation (Building the Skeleton)[1]

The Problem: Classical Perkin condensation (using NaOAc/Ac₂O) requires temperatures >140°C. With brominated substrates, this leads to oxidative tars and difficult purification.

The Protocol (Modified Perkin): Instead of Sodium Acetate, use Triethylamine (TEA) as the base. It allows the reaction to proceed at lower temperatures (refluxing acetic anhydride, ~140°C, or even lower with toluene co-solvent), reducing tar formation.[1]

-

Mix: 1.0 eq 4-bromophenylacetic acid + 1.0 eq 4-bromobenzaldehyde.

-

Solvent/Base: Add 3.0 eq Acetic Anhydride (

) and 1.5 eq Triethylamine (TEA). -

Reaction: Heat to gentle reflux (110–120°C) for 4–6 hours. Do not overheat.

-

Workup: Pour into water. The mixed anhydride hydrolyzes. The product, 2,3-bis(4-bromophenyl)acrylic acid , usually precipitates as a solid.[1]

-

Purification: Recrystallize from Ethanol/Water. Do not proceed to reduction without a clean intermediate (Check NMR for disappearance of aldehyde proton).

Phase 2: The Reduction (The "Yield Killer")[1]

The Problem: You cannot use H₂/Pd-C. It will cleave the C-Br bond (Hydrodehalogenation) faster than it reduces the sterically hindered trisubstituted alkene.[1]

The Protocol (Diimide Reduction):

Diimide (

Reagents:

-

Substrate: 2,3-bis(4-bromophenyl)acrylic acid[1]

-

Source: Potassium Azodicarboxylate (PADA) + Acetic Acid OR Hydrazine Hydrate + Hydrogen Peroxide.

-

Recommended (Easiest):p-Toluenesulfonylhydrazide (TSH) .

Procedure (TSH Method):

-

Dissolve: Dissolve the acrylic acid intermediate in Dimethoxyethane (DME) or Ethanol.

-

Add: Add 2.0–3.0 equivalents of p-Toluenesulfonylhydrazide .

-

Reflux: Add Sodium Acetate (base catalyst) and reflux. TSH decomposes to release Diimide (

). -

Monitor: The reaction releases

gas. Reflux until gas evolution ceases (2–4 hours). -

Result: The C=C bond is hydrogenated. The Ar-Br bonds remain 100% intact.

Troubleshooting & FAQs

Q1: My condensation product is a dark brown oil that won't crystallize.

Cause: Polymerization of the aldehyde or residual acetic anhydride. Fix:

-

Immediate: Perform an acid-base extraction.[2] Dissolve the oil in 1M NaOH (product goes into water as the carboxylate). Wash the aqueous layer with Ethyl Acetate (removes tars/unreacted aldehyde). Acidify the aqueous layer with HCl to precipitate the clean acid.

-

Prevention: Use fresh, distilled 4-bromobenzaldehyde. Old aldehyde contains carboxylic acid impurities that mess up the stoichiometry.

Q2: Can I use Sodium Borohydride ( ) for the reduction?

Answer: Generally, no.

Q3: Why is the yield lower than the non-brominated analog?

Insight: Bromine is an electron-withdrawing group (EWG) by induction but electron-donating by resonance.[1] In the Perkin reaction, the 4-bromo on the aldehyde makes the carbonyl carbon less electrophilic compared to a nitro-substituted aldehyde, slowing the attack of the enolate.[1] You must be patient; extend reaction times by 20% compared to unsubstituted analogs.

Comparative Data: Reduction Methods

| Reduction Method | C=C Reduction Yield | Ar-Br Retention | Suitability |

| H₂ / Pd-C (1 atm) | >95% | <10% | CRITICAL FAILURE |

| H₂ / PtO₂ | >90% | ~50% | High Risk |

| Zn / Acetic Acid | 75-85% | >95% | Good (Plan B) |

| Diimide (TSH) | 85-95% | >99% | Recommended |

| Na / Hg (Amalgam) | 60-70% | Variable | Obsolete/Toxic |

References

-

Optimization of Perkin Condensation

- Title: Not quite the last word on the Perkin reaction.

- Source:Tetrahedron (via Manchester University Repository).

-

URL:[Link]

- Relevance: Establishes that modifying base/stoichiometry (1:1:1.4) significantly improves yields over classical Vogel conditions.

-

Selective Reduction (Debromination Avoidance)

-

Diimide Chemistry

Sources

- 1. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]

- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

Technical Support Guide: Selective Hydrogenation of Diarylalkenes

Prevention of Dehalogenation (Debromination)

The Chemoselectivity Challenge

You are attempting to hydrogenate an alkene (

The Problem: Standard hydrogenation catalysts (specifically Palladium on Carbon, Pd/C) are excellent at performing hydrogenolysis of Carbon-Halogen bonds. The bond dissociation energy of

The Solution: You must alter the electronic environment of the catalyst surface to favor

Experimental Logic & Catalyst Selection (The Hardware)

Do not reach for the standard 10% Pd/C bottle. Use the hierarchy below to select the correct system.

Tier 1: The Gold Standard (Sulfided Platinum)

-

Catalyst: Pt(S)/C (Sulfided Platinum on Carbon).

-

Why it works: This catalyst is "poisoned" with sulfur. The sulfur atoms bind strongly to the high-energy "kink" and "step" sites on the metal nanoclusters—the exact sites required to break the strong

bond. The flat "terrace" sites remain active enough to reduce the weaker -

Recommendation: This is the industry standard for halonitro and haloalkene reductions.

Tier 2: The Modified Palladium (V-doped or Poisoned)

-

Catalyst: Pd/C + Amine Additive or Vanadium-doped Pd .

-

Why it works: If you must use Pd, you must poison it. Nitrogen bases (Triethylamine, Pyridine) compete for the active sites and neutralize the HBr generated, preventing the autocatalytic cycle of dehalogenation.

-

Risk: Slower reaction rates; requires careful monitoring.

Tier 3: The Homogeneous Alternative

-

Catalyst: Wilkinson’s Catalyst (

).[1] -

Why it works: It operates via a different mechanism that is highly sensitive to steric bulk and generally inert toward aryl halides under standard conditions.

-

Drawback: Difficult scavenging of Rhodium post-reaction; not ideal for late-stage GMP steps.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired hydrogenation and the undesired hydrogenolysis.

Caption: Kinetic competition between alkene reduction (green path) and dehalogenation (red path). Note that HBr generation accelerates the failure mode.

Standard Operating Procedure (SOP)

Protocol: Selective Hydrogenation using Pt(S)/C

This protocol is designed to be self-validating. If the color change or uptake curve deviates, stop immediately.

Reagents:

-

Substrate: Brominated Diarylalkene (1.0 equiv)

-

Catalyst: 5% Pt(S)/C (Sulfided) (0.5 – 2.0 wt% loading relative to substrate)

-

Solvent: Ethyl Acetate (EtOAc) or THF. Avoid Methanol if possible, as protic solvents can accelerate dehalogenation.

-

Additive: Potassium Carbonate (

, 0.1 equiv) Optional, acts as an acid scavenger.

Step-by-Step:

-

Inerting: Charge the reaction vessel with the substrate and catalyst. Evacuate and backfill with Nitrogen (

) three times. Safety: Do not add dry catalyst to flammable solvents. -

Solvent Addition: Add degassed EtOAc via syringe/cannula.

-

Hydrogen Introduction:

-

Lab Scale: Use a hydrogen balloon (1 atm). High pressure (>5 bar) forces the dehalogenation pathway.

-

Process Scale: Set reactor to 1-2 bar max.

-

-

Monitoring:

-

Stir vigorously (mass transfer limited).

-

Monitor via HPLC/UPLC every 30 minutes.

-

CRITICAL STOP POINT: Stop the reaction at >98% conversion. Do not let the reaction "soak" overnight. Once the alkene is consumed, the catalyst will start working on the bromine.

-

-

Workup: Filter through a pad of Celite. Wash with EtOAc. Concentrate.

Troubleshooting & FAQs (Help Desk)

Q1: I don't have Pt(S)/C. Can I use my Pd/C?

A: Only if you "poison" it. Add Triethylamine (

-

Warning: This will significantly slow down the hydrogenation. You may need to increase the temperature to 40°C, but monitor closely.

Q2: I am seeing 15% des-bromo product even with Pt(S)/C. A: Check your pressure and solvent.

-

Pressure: Are you running >3 bar? Drop to 1 bar (balloon).

-

Solvent: Are you using MeOH/EtOH? Switch to Toluene or EtOAc. Protic solvents stabilize the transition state for oxidative addition.

-

Acidity: Did you add a base? The reaction produces trace HBr, which autocatalyzes the side reaction. Add 1%

or

Q3: The reaction is too slow. It's been 24 hours. A: You likely over-poisoned the catalyst or the Pt(S)/C is old.

-

Increase catalyst loading to 5 wt%.

-

Heat gently to 35-40°C. Do not exceed 50°C, as selectivity drops exponentially with temperature (Arrhenius law favors the higher activation energy barrier, which is usually dehalogenation).

Q4: Can I use Raney Nickel? A: generally No . Raney Nickel is aggressive and often basic. It frequently leads to coupling side reactions or complete reduction of the ring in sensitive substrates. Stick to Platinum for halogens.

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

Caption: Decision matrix for real-time reaction monitoring.

Data Summary: Catalyst Performance Comparison

| Catalyst System | Activity (Alkene) | Selectivity (vs. Br) | Risk Profile | Recommended For |

| Pd/C (Standard) | High | Very Low | High (Pyrophoric, Dehalogenation) | Simple alkenes only |

| Pt(S)/C | Moderate | High | Low (Poisoned surface) | Halogenated aromatics |

| Pd/C + Amine | Low | Moderate | Moderate (Variable kinetics) | When Pt is unavailable |

| Wilkinson's (Rh) | Low | Very High | High (Metal scavenging difficult) | Small scale / High value |

References

-

Rylander, P. N. (1967).[2] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on Pt vs Pd selectivity).

-

Jiang, Y., et al. (2023).[3] Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts. PubMed Central. Retrieved February 25, 2026, from [Link]

-

Navarro, O., et al. (2004).[4][5] Dehalogenation of Aryl Halides. Journal of Organic Chemistry. (Discusses the ease of Br reduction on Pd). Retrieved February 25, 2026, from [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation. Retrieved February 25, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Selective C-H Halogenation of Alkenes and Alkynes Using Flavin-Dependent Halogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 5. EP2443129B1 - Process for hydrogenation of halogenoalkenes without dehalogenation - Google Patents [patents.google.com]

Purification of 2,3-bis(4-bromophenyl)propanoic acid by recrystallization

Technical Support Center: Purification of 2,3-bis(4-bromophenyl)propanoic acid

Case ID: #REC-BPPA-001 Topic: Recrystallization Protocol & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 2,3-bis(4-bromophenyl)propanoic acid presents specific challenges due to its lipophilicity, the flexibility of the propanoic acid chain, and the heavy bromine substituents. These factors often lead to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.[1][2] This guide provides a scientifically grounded protocol to overcome these thermodynamic hurdles, ensuring high purity (>98%) and consistent polymorph control.

Module 1: Solvent System Selection

Context: This molecule is a hydrophobic, weak acid. It forms stable dimers in non-polar solvents and dissociates in polar protic solvents. The high molecular weight of the two brominated rings suggests limited solubility in pure alkanes but high solubility in chlorinated solvents or ethers.

Primary Recommendation: Mixed-Solvent Systems We recommend a Solvent/Anti-Solvent approach to balance yield and purity.

| Solvent System | Ratio (v/v) | Characteristics | Best For |

| Ethanol / Water | 80:20 to 60:40 | Green Standard. Good solubility at reflux; water acts as a strong anti-solvent. | General purification; removal of non-polar byproducts. |

| Acetic Acid / Water | 90:10 | High Purity. Glacial acetic acid breaks acid dimers, improving impurity rejection. | Removing colored impurities or stubborn isomers. |

| Toluene / Heptane | 1:1 to 1:3 | Non-Polar Option. Avoids protic solvents if the compound is moisture-sensitive (rare for this acid). | Removing polar impurities; preventing solvate formation. |

| Ethyl Acetate / Hexane | Variable | Standard Organic. Good general-purpose system. | Initial cleanup of crude reaction mixtures. |

Critical Check: Before scaling up, perform a solubility test on 100 mg of crude material. The compound must dissolve completely at the solvent's boiling point and precipitate upon cooling to room temperature.

Module 2: The Recrystallization Protocol

Standard Operating Procedure (SOP-CRYST-04)

This protocol integrates an Acid-Base Cleanup (Step 1) followed by Controlled Recrystallization (Step 2). This hybrid approach is far superior to direct recrystallization for diarylpropionic acids, as it chemically removes neutral organic impurities before the thermal step.

Step 1: Acid-Base Pre-Purification (Optional but Recommended)

-

Dissolve crude solid in 1M NaOH (1.2 equivalents).

-

Extract the aqueous layer with Dichloromethane (DCM) to remove non-acidic impurities (unreacted halides, catalysts). Discard organic layer.

-

Acidify the aqueous layer slowly with 2M HCl to pH 1-2 while stirring vigorously.

-

Filter the precipitated solid and dry.[3] This is your input for recrystallization.

Step 2: Thermal Recrystallization

-

Dissolution: Place the solid in a round-bottom flask equipped with a reflux condenser. Add the primary solvent (e.g., Ethanol) and heat to reflux. Add solvent in small portions until the solid just dissolves.[3]

-

Hot Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed fluted filter paper or a sintered glass funnel.

-

Nucleation (The Critical Step): Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring.

-

Note: Do not plunge into ice immediately. This causes rapid supersaturation and oiling out.[2]

-

-

Anti-Solvent Addition: If using a binary system (e.g., Ethanol/Water), add the anti-solvent (Water) dropwise to the warm solution until a faint turbidity persists. Add 1-2 drops of solvent to clear it, then let it cool.[3]

-

Isolation: Cool to 0-4°C for 2 hours. Filter crystals via vacuum filtration.[3] Wash with cold anti-solvent.[3]

Module 3: Visualization of Workflow

The following diagram illustrates the logic flow for the purification process, distinguishing between the chemical cleanup and the physical crystallization.

Caption: Logical workflow for purification, incorporating a pre-purification step for low-purity crude material to prevent crystallization failure.

Module 4: Troubleshooting Center (FAQs)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This is the most common issue with diarylpropanoic acids. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystalline solubility curve. Root Causes:

-

Impurity Effect: Impurities lower the melting point of your solid below the temperature at which it saturates the solvent.

-

Cooling Rate: Cooling too fast traps the molecules in a disordered liquid state. Corrective Actions:

-

The Seeding Trick: Retain a small amount of crude solid (or pure crystals from a previous batch). When the hot solution cools to just slightly cloudy, add this "seed." This provides a template for the lattice to grow, bypassing the oil phase.

-

Reheat and Dilute: Re-dissolve the oil by heating. Add 10-20% more solvent. A slightly more dilute solution lowers the saturation temperature, often allowing crystals to form before the oil phase separates.

Q2: The crystals are colored (yellow/brown), but the compound should be white.

Diagnosis: Trace oxidation products or residual metal catalysts (from Suzuki/Perkin steps). Corrective Action:

-

Activated Carbon Treatment: During the Dissolution step (Module 2, Step 1), add Activated Carbon (5-10% wt/wt). Reflux for 15 minutes.

-

Critical Note: You must filter the hot solution through Celite (diatomaceous earth) to remove the carbon completely. Carbon particles can act as nucleation sites for impurities if not removed.

Q3: My yield is low (<50%), but purity is high.

Diagnosis: The compound is too soluble in the chosen solvent at room temperature. Corrective Action:

-

Second Crop: Concentrate the mother liquor (the filtrate) by rotary evaporation to half its volume. Cool again to harvest a second crop of crystals. Warning: The second crop is usually less pure.

-

Change System: Switch to a more non-polar anti-solvent system (e.g., Toluene/Heptane) where the temperature coefficient of solubility is steeper.

References & Authoritative Grounding

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for recrystallization techniques and solvent selection).

-

Anderson, N. G. Practical Process Research & Development. Academic Press, 2000 . (Source for troubleshooting "oiling out" and industrial crystallization logic).

-

Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000 , 4(5), 372–383.

-

Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009 . (Detailed thermodynamics of Liquid-Liquid Phase Separation).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 2,3-bis(4-bromophenyl)propanoic acid before handling, as brominated aromatics can be irritants.

Sources

Solving solubility issues of brominated propanoic acids in NMR solvents

Ticket ID: #BPA-SOL-001

Subject: Solubility, Stability, and Spectral Artifacts of

Executive Summary & Chemical Profile

User Query: "I am trying to run an NMR of 2-bromopropanoic acid (or 3-bromo/2,3-dibromo analogs). In CDCl

The Core Issue: Brominated propanoic acids present a "triad of trouble" for NMR analysis:

-

Polarity Mismatch: The carboxylic acid moiety (

) is highly polar and forms strong hydrogen-bonded dimers in non-polar solvents like Chloroform-d ( -

Reactivity (The Hidden Danger): The C-Br bond, particularly in the

-position, is electrophilic.[1] These compounds are alkylating agents.[2] They are not compatible with nucleophilic solvents (like DMSO) for long-term storage or heating. -

Proton Exchange: The acidic proton is labile, leading to disappearance in protic solvents (

,

Solvent Selection Triage (Decision Matrix)

Do not default to

Figure 1: Solvent selection logic for brominated carboxylic acids. Note the high priority of Acetone-d6 over DMSO-d6 due to stability concerns.

Troubleshooting & FAQs

Issue 1: "My spectrum in Chloroform-d ( ) looks terrible. The peaks are broad."

Diagnosis: Hydrogen-Bonded Dimerization.

In non-polar solvents like

-

Extreme broadening of the

proton (10–13 ppm).[4] -

Broadening of

-protons due to relaxation effects.

The Fix:

-

Switch to Acetone-d

: This is a polar, aprotic solvent that accepts hydrogen bonds from the acid, breaking the dimers and resulting in sharp, well-defined peaks. -

Dilution: If you must use

, dilute the sample significantly (< 5 mg/mL). This shifts the equilibrium toward the monomer, sharpening the peaks.

Issue 2: "I used DMSO-d and my sample turned yellow/orange overnight."

Diagnosis: Alkylation of DMSO (Sulfonium Salt Formation).

This is a critical safety and data integrity issue.

-

Mechanism: The DMSO attacks the C-Br center. While slower for acids than ketones, this reaction accelerates with time and heat (exothermic).

-

Result: You are observing the formation of a sulfonium species and potential subsequent decomposition (resembling Kornblum oxidation pathways).[2][5]

The Fix:

-

Immediate: Discard the sample.

-

Protocol: Avoid DMSO-d

for brominated alkyl acids unless absolutely necessary. If required, keep the sample at 4°C and acquire the spectrum immediately (within 15 minutes). Never store these samples in DMSO.

Issue 3: "In Methanol-d , the acid proton is gone."

Diagnosis: Deuterium Exchange.

The Fix:

-

This is normal. If you need to see the proton to confirm the acid group, you must use an aprotic solvent (Acetone-d

or

Comparative Solvent Data

| Solvent | Solubility | Stability Risk | OH Peak Visibility | Recommendation |

| Acetone-d | High | Low | Sharp (10-12 ppm) | Preferred |

| Acetonitrile-d | High | Low | Broad/Variable | Good Alternative |

| Chloroform-d | Moderate | Low | Very Broad/Missing | Avoid (Dimerization) |

| DMSO-d | High | High (Reactivity) | Sharp | Use with Caution |

| Methanol-d | High | Moderate (Esterification) | None (Exchange) | OK for carbon backbone only |

Experimental Protocols

Protocol A: "Dry" Sample Preparation (To Observe -OH)

Objective: To obtain a high-resolution spectrum where the carboxylic acid proton is visible and integrates correctly, proving the structure.

-

Vessel Prep: Oven-dry the NMR tube or use a new disposable tube. Moisture promotes exchange broadening.

-

Solvent Choice: Use Acetone-d

. -

Concentration: Weigh ~10 mg of the brominated acid.

-

Dissolution: Add 0.6 mL Acetone-d

. Cap immediately. -

Acquisition: Run standard proton parameters (typically 16 scans, D1=1.0s).

-

Note: The -OH peak should appear as a broad singlet between 10.5–12.0 ppm.

-

Protocol B: Stability Check (If DMSO must be used)

Objective: To safely run a sample in DMSO without degrading the analyte.

-

Pre-Cooling: Chill the DMSO-d

ampoule in the fridge (4°C) prior to use. -

Rapid Prep: Dissolve the sample immediately before walking to the spectrometer.

-

Run Time: Set up a short experiment (ns=8 or 16). Do not run overnight 13C or 2D experiments (HMBC/HSQC) that require hours of accumulation, as the sample composition will change during the run.

-

Disposal: Neutralize the sample immediately after the run before disposal.

Protocol C: Troubleshooting Broad Peaks

If peaks remain broad in Acetone-d

-

Check Water: A broad peak at ~2.8 ppm (water in acetone) suggests wet solvent. Water catalyzes proton exchange. Add activated 3Å molecular sieves to the NMR tube and let stand for 15 minutes.

-

Low-Temperature NMR: If available, cool the probe to 273 K (0°C). This slows down the exchange rate, often sharpening the acidic proton signal.

Reactivity Pathway Warning

The following diagram illustrates why DMSO is dangerous for this class of compounds.

Figure 2: Simplified degradation pathway of alpha-bromo species in DMSO. The generation of HBr accelerates further degradation.

References

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

-

Relevance: Authoritative source for chemical shifts and solvent interaction data.[3]

-

-

Kornblum, N., et al. (1957). "The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society, 79(24), 6562.

- Relevance: Establishes the mechanism of alkyl halide reactivity with DMSO (Kornblum Oxid

-

Reich, H. J. (2024). "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry Department.

- Relevance: Detailed explanation of hydrogen bonding and exchange phenomena in carboxylic acids.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Relevance: Standard text confirming dimerization of carboxylic acids in non-polar solvents.[4]

-

Sources

Palladium Remediation Technical Center: Bis(bromophenyl) Acid Substrates

Status: Operational Subject: Removal of Residual Palladium from Acidic Halogenated Substrates Target Audience: Process Chemists, CMC Leads, Purification Scientists

Introduction: The Acidic Substrate Challenge

Removing palladium (Pd) from bis(bromophenyl) acid intermediates presents a unique dual challenge in process chemistry.

-

The "Sticky" Acid: The carboxylic acid moiety acts as a ligand, coordinating to Pd(II) species to form stable carboxylate complexes. This competes with standard remediation methods.[1]

-